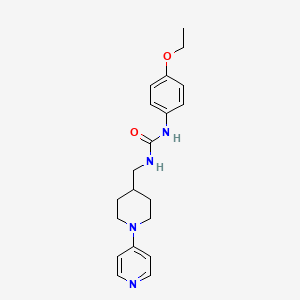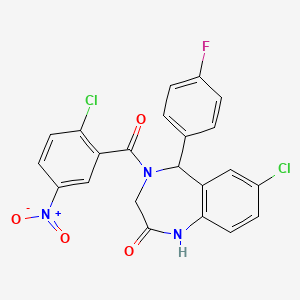![molecular formula C18H13N3O3 B2820768 N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 941903-19-1](/img/structure/B2820768.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives are known for their versatile applications in pharmaceuticals and various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in the literature. For instance, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives can be complex and varied. For instance, the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various analytical techniques. For instance, the yield and melting range of the compound can be determined, and the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Fluorescent Probes
Compounds with a benzoxazole structure have been found to be useful as fluorescent probes . They absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield .
Antimicrobial Activity
Benzoxazole derivatives have shown antimicrobial activity against various bacterial and fungal species . They have been used in the treatment of infections caused by Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Anti-Inflammatory Agents
Benzoxazole derivatives have been synthesized and evaluated for their anti-inflammatory efficacy . They have shown good efficacy in membrane stabilization and proteinase inhibitory methods .
Anticonvulsant Activities
Some benzoxazole derivatives have been synthesized and evaluated for their anticonvulsant activities .
Elastase Inhibition
Compounds with a benzoxazole thiourea moiety have unique properties related to elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and skin.
Free Radical Scavenging
Benzoxazole thiourea compounds have shown free radical scavenging activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
DNA Binding Ability
Benzoxazole thiourea compounds have been found to have DNA binding ability . This could potentially make them useful in the field of gene therapy or as a tool in genetic research.
Antitumor Activity
Benzoxazole derivatives have been reported to possess antitumor activity . They could potentially be used in the development of new cancer treatments.
Safety And Hazards
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-10-15(21-24-11)17(22)19-13-8-6-12(7-9-13)18-20-14-4-2-3-5-16(14)23-18/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQVPJFIDEPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2820689.png)

![1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B2820695.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820704.png)

![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2820708.png)